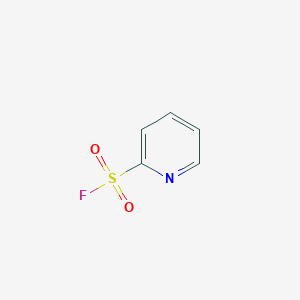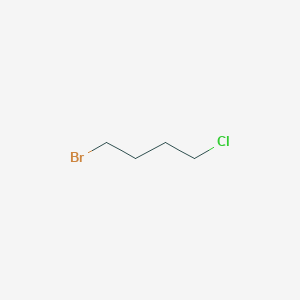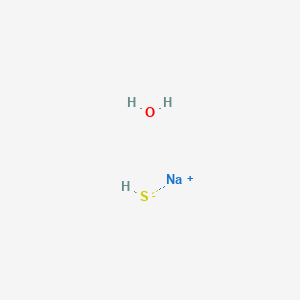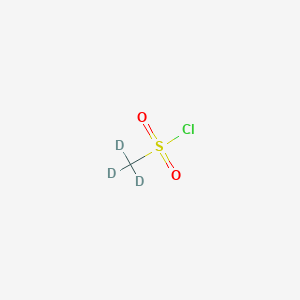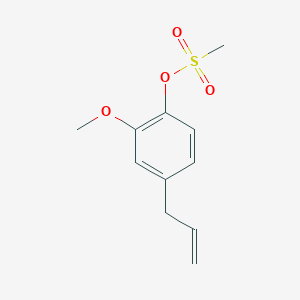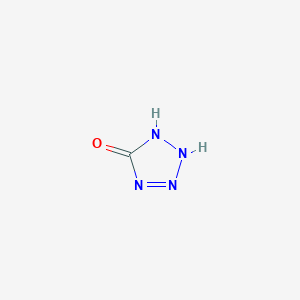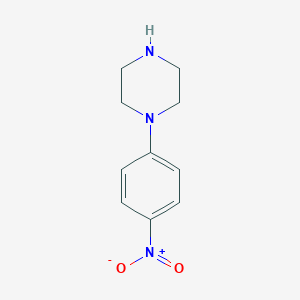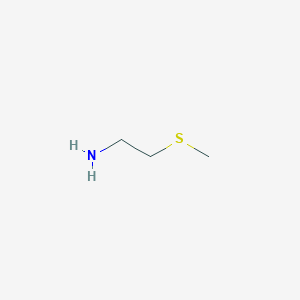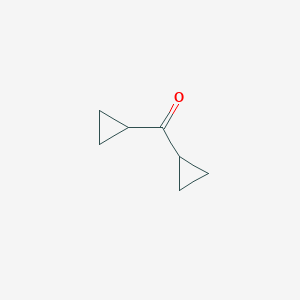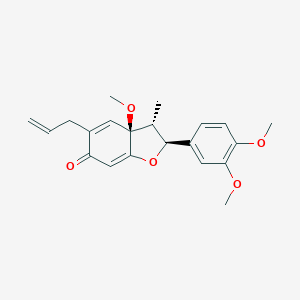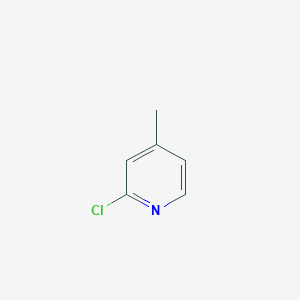![molecular formula C15H21NO2 B104038 N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine CAS No. 15548-02-4](/img/structure/B104038.png)
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine, also known as MN-19, is a novel synthetic compound that has gained attention in the scientific community due to its potential use in various research applications.
Mécanisme D'action
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine acts as a selective and potent sigma-1 receptor agonist, which leads to the modulation of various signaling pathways involved in cellular processes. Activation of the sigma-1 receptor has been shown to have neuroprotective effects, modulate calcium signaling, and regulate the release of neurotransmitters.
Effets Biochimiques Et Physiologiques
Studies have shown that N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has various biochemical and physiological effects, including the modulation of neuronal excitability, the regulation of calcium signaling, and the inhibition of oxidative stress. N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has also been shown to have anxiolytic and antidepressant-like effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has several advantages for lab experiments, including its high selectivity and potency for the sigma-1 receptor, its low toxicity, and its ability to cross the blood-brain barrier. However, N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine also has limitations, including its limited solubility in water and its relatively high cost compared to other research compounds.
Orientations Futures
There are several future directions for N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine research, including the development of more selective and potent sigma-1 receptor agonists, the investigation of the role of the sigma-1 receptor in various physiological processes, and the development of drugs that target the sigma-1 receptor for the treatment of various diseases, including neurodegenerative disorders and psychiatric disorders.
In conclusion, N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine is a novel synthetic compound that has potential applications in various scientific research areas. Its high selectivity and potency for the sigma-1 receptor make it a valuable tool for investigating the role of this receptor in various physiological processes and developing drugs that target this receptor. Further research is needed to fully understand the potential of N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine and to develop more selective and potent sigma-1 receptor agonists.
Méthodes De Synthèse
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine is synthesized through a multi-step process that involves the reaction of 3-methoxyphenylacetonitrile with 2-ethylcyclohexanone in the presence of a base, followed by the reduction of the resulting imine with hydroxylamine hydrochloride. The final product is obtained through a purification process that involves recrystallization.
Applications De Recherche Scientifique
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has potential applications in various scientific research areas, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have a high affinity for the sigma-1 receptor, which is involved in various physiological processes, including pain perception, memory, and mood regulation. N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine has been used in studies to investigate the role of the sigma-1 receptor in these processes and to develop drugs that target this receptor.
Propriétés
Numéro CAS |
15548-02-4 |
|---|---|
Nom du produit |
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine |
Formule moléculaire |
C15H21NO2 |
Poids moléculaire |
247.33 g/mol |
Nom IUPAC |
N-[2-ethyl-2-(3-methoxyphenyl)cyclohexylidene]hydroxylamine |
InChI |
InChI=1S/C15H21NO2/c1-3-15(10-5-4-9-14(15)16-17)12-7-6-8-13(11-12)18-2/h6-8,11,17H,3-5,9-10H2,1-2H3 |
Clé InChI |
DXQBIKXUBNQJPG-UHFFFAOYSA-N |
SMILES |
CCC1(CCCCC1=NO)C2=CC(=CC=C2)OC |
SMILES canonique |
CCC1(CCCCC1=NO)C2=CC(=CC=C2)OC |
Synonymes |
2-Ethyl-2-(3-methoxyphenyl)cyclohexanone oxime |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



